2-Acetylthio-3-methoxybenzoic acid
Description
2-Acetylthio-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and an acetylthio group (-SAc) at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₀O₄S, with a molecular weight of 234.25 g/mol. The acetylthio group introduces sulfur-based reactivity, distinguishing it from other methoxy-substituted benzoic acids.
Properties
Molecular Formula |
C10H10O4S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-acetylsulfanyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4S/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VNUQOLNYYXBRST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=C(C=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups: The acetylthio group (-SAc) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in 3-methoxy-2-nitrobenzoic acid but more polarizable than ethoxy (-OCH₂CH₃) due to sulfur’s electronegativity .
- Solubility : The acetylthio group likely reduces water solubility compared to hydroxy or methoxy derivatives. For instance, 2-hydroxy-3-methoxybenzoic acid is only slightly water-soluble, suggesting that substitution with a bulkier acetylthio group would further decrease solubility .
- Reactivity : Thioesters (like -SAc) are more prone to hydrolysis than esters or ethers, implying that this compound may require stabilization under acidic/basic conditions compared to 2-ethoxybenzoic acid .
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